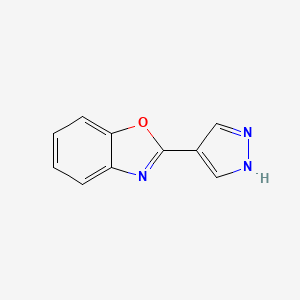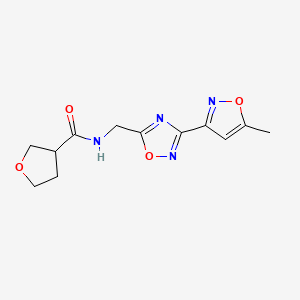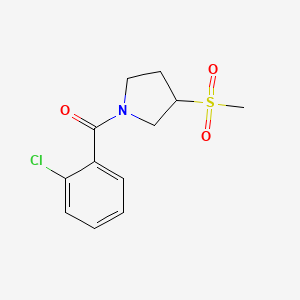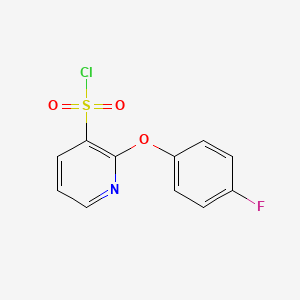![molecular formula C17H16N4O3 B2621330 1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-80-5](/img/structure/B2621330.png)
1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused oxazole and purine ring system, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The initial step involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an α-haloketone with an amide or nitrile under basic conditions.
Purine Ring Construction: The next step involves the construction of the purine ring system. This can be accomplished through the condensation of the oxazole intermediate with a suitable purine precursor, such as a 6-chloropurine derivative, under acidic or basic conditions.
Functional Group Modifications: The final steps involve the introduction of the methyl, phenyl, and propyl groups at the appropriate positions on the fused ring system. This can be achieved through various substitution reactions using reagents such as methyl iodide, phenylboronic acid, and propyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Methyl iodide (CH₃I), phenylboronic acid (C₆H₅B(OH)₂), propyl bromide (C₃H₇Br)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes.
Binding to Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-7-phenyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: The parent compound with unique structural features.
This compound derivatives: Compounds with similar core structures but different substituents.
Other Oxazolo[2,3-f]purines: Compounds with similar fused ring systems but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-methyl-7-phenyl-2-propylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-3-9-20-15(22)13-14(19(2)17(20)23)18-16-21(13)10-12(24-16)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDXJXZVWKHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[(2-oxo-2H-chromen-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2621247.png)
![6-Amino-1-benzyl-5-[(2-methoxyethyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2621248.png)
![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2621250.png)
![ethyl 2-{[4-(5-bromo-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2621251.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2621253.png)
![3-(1H-pyrazol-1-yl)-8-(2,4,5-trifluoro-3-methoxybenzoyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2621255.png)
![Methyl (E)-4-[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2621256.png)
![4-[3-(3-Methylthiophen-2-yl)propanoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2621257.png)
![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-(3-methylphenyl)acetamide](/img/structure/B2621261.png)

![(5Z)-2-(hydroxyamino)-5-{[2-(1H-pyrazol-1-yl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2621265.png)



